

# Application Notes and Protocols for ARV-771 in Proteomic and Transcriptomic Analysis

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## Compound of Interest

Compound Name: ARV-771

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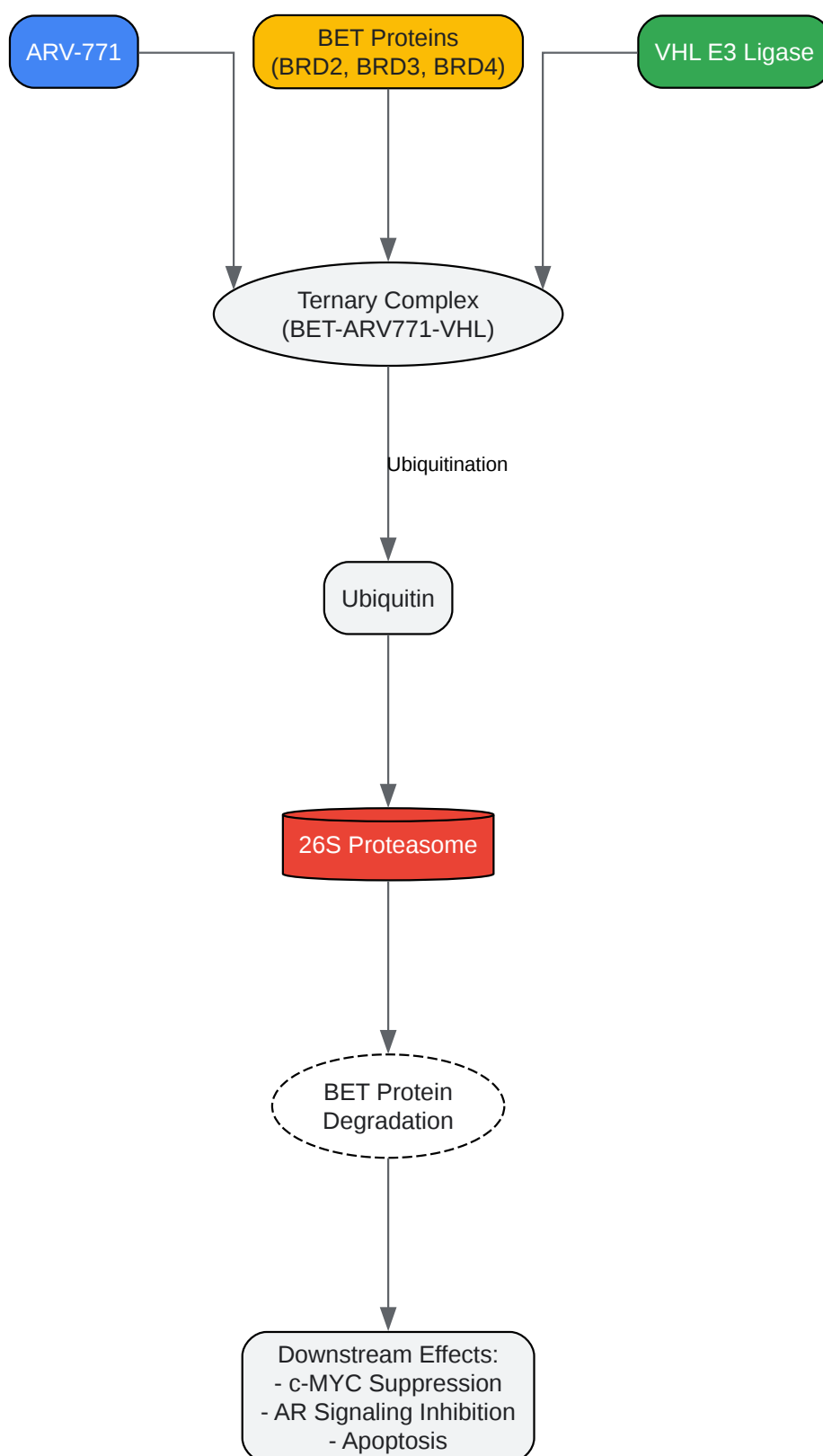
## Introduction

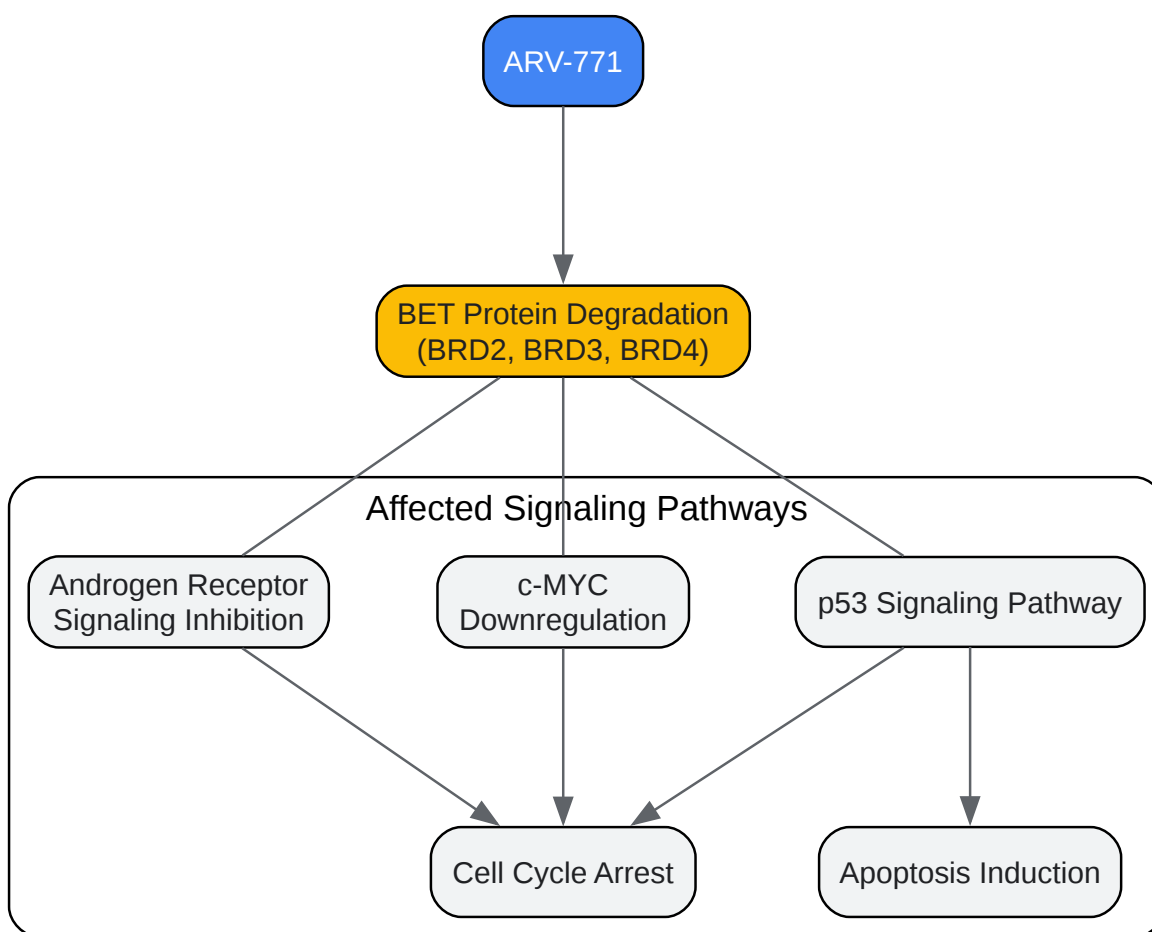
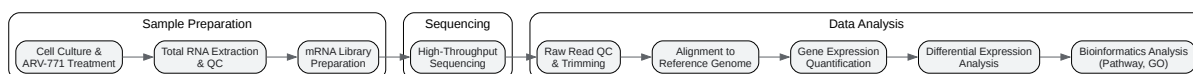
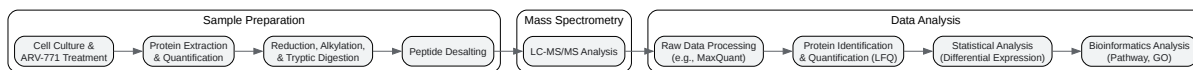
**ARV-771** is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader. It operates through the Proteolysis Targeting Chimera (PROTAC) technology, which induces the degradation of BET proteins BRD2, BRD3, and BRD4.<sup>[1][2]</sup> **ARV-771** achieves this by linking the BET proteins to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.<sup>[2][3]</sup> This targeted protein degradation has shown significant anti-tumor activity in various cancer models, particularly in castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).<sup>[2][3]</sup>

These application notes provide detailed protocols for utilizing **ARV-771** in proteomic and transcriptomic analyses to investigate its molecular mechanism and identify downstream targets and biomarkers.

## Mechanism of Action of ARV-771

**ARV-771** functions as a bivalent molecule. One end binds to the bromodomains of BET proteins, while the other end recruits the VHL E3 ligase. This proximity induces the ubiquitination of BRD2, BRD3, and BRD4, marking them for degradation by the 26S proteasome. The degradation of these epigenetic readers leads to the downregulation of key oncogenes, such as c-MYC and the androgen receptor (AR), ultimately resulting in cell cycle arrest and apoptosis in cancer cells.<sup>[2][3]</sup>





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## References

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